molecular formula C16H9BrN2O4 B14967589 (4E)-4-(4-bromobenzylidene)-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one

(4E)-4-(4-bromobenzylidene)-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B14967589
M. Wt: 373.16 g/mol
InChI Key: SOHBAAWSZZXACA-NTEUORMPSA-N
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Description

(4E)-4-[(4-BROMOPHENYL)METHYLIDENE]-2-(4-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that features a bromophenyl and a nitrophenyl group attached to an oxazolone ring

Preparation Methods

The synthesis of (4E)-4-[(4-BROMOPHENYL)METHYLIDENE]-2-(4-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 4-nitrophenylacetic acid in the presence of a base to form the corresponding intermediate. This intermediate is then cyclized under acidic conditions to yield the final oxazolone product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

(4E)-4-[(4-BROMOPHENYL)METHYLIDENE]-2-(4-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4E)-4-[(4-BROMOPHENYL)METHYLIDENE]-2-(4-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (4E)-4-[(4-BROMOPHENYL)METHYLIDENE]-2-(4-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The bromophenyl and nitrophenyl groups can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

Molecular Formula

C16H9BrN2O4

Molecular Weight

373.16 g/mol

IUPAC Name

(4E)-4-[(4-bromophenyl)methylidene]-2-(4-nitrophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C16H9BrN2O4/c17-12-5-1-10(2-6-12)9-14-16(20)23-15(18-14)11-3-7-13(8-4-11)19(21)22/h1-9H/b14-9+

InChI Key

SOHBAAWSZZXACA-NTEUORMPSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])Br

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

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